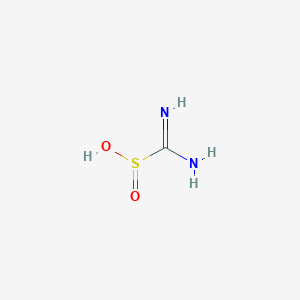

Thiourea dioxide

描述

Thiourea dioxide, also known as amino(imino)methanesulfinic acid, is an organosulfur compound widely used in various industrial and chemical processes. It is a white crystalline powder that is stable in solid form and in cold aqueous solutions. This compound is primarily known for its role as a reducing agent in the textile industry, where it is used for reductive bleaching and dyeing processes .

准备方法

Thiourea dioxide is typically synthesized through the oxidation of thiourea using hydrogen peroxide. The reaction proceeds as follows:

(NH2)2CS+2H2O2→(NH)(NH2)CSO2H+2H2O

This method involves maintaining the pH between 3 and 5 and keeping the temperature below 10°C to ensure the formation of this compound . Another method involves the oxidation of thiourea with chlorine dioxide .

化学反应分析

Hydrolysis and Decomposition Behavior

Hydrolysis products vary dramatically with pH:

| pH Range | Primary Products | Secondary Products | Redox Potential (mV) |

|---|---|---|---|

| 4.5–7.0 | Urea + Sulfinate anion () | – | -630 |

| >7.0 | Sulfoxylic acid () | Urea | -650 |

| <1.0 | Formamidine disulfide | Cyanamide + Colloidal sulfur | +120 |

Mechanistic Insights :

-

In neutral/alkaline media, TDO hydrolyzes via nucleophilic attack by water, forming sulfinate anion, a potent reductant .

-

Under strongly acidic conditions (), TDO forms formamidine disulfide, which decomposes to cyanamide and sulfur :

Reductive Bleaching Capacity

TDO’s reductive power stems from sulfinate () generation, which drives redox potentials below -600 mV . This property is exploited in textile bleaching:

Critical Parameters :

-

Temperature : Optimal activity at 60–80°C.

-

Alkaline Conditions : Accelerate sulfinate release (half-life <10 min at pH 10) .

-

Stabilizers : Sodium silicate mitigates premature decomposition .

Oxidative Degradation Pathways

Excess triggers overoxidation, producing sulfonic acid derivatives:

| Molar Ratio (:TDO) | Products | Conditions |

|---|---|---|

| 2:1 | Stable TDO | pH 4.5, 60°C |

| >3:1 | Sulfinate → Sulfonate () | pH 7.1, 60°C |

Kinetic Note : Overoxidation follows second-order kinetics, with rate constants doubling per 10°C rise .

Tautomerism and Structural Effects

In solution, TDO exists as an equilibrium between this compound and formamidine sulfinic acid :

Implications :

-

The sulfinic acid tautomer enhances solubility in polar solvents.

-

Tautomeric stability influences reaction pathways (e.g., sulfinate vs. disulfide formation).

科学研究应用

Thiourea dioxide has a wide range of applications in scientific research, including:

作用机制

Thiourea dioxide exerts its effects primarily through its reducing properties. It can donate electrons to other molecules, thereby reducing them. In aqueous solutions, this compound converts to its tautomer, formamidine sulfinic acid, which is responsible for its reducing action . The molecular targets and pathways involved include the reduction of nitro groups in aromatic compounds and the formation of sulfinic acids .

相似化合物的比较

Thiourea dioxide is often compared with other reducing agents such as sodium dithionite and thiourea. Unlike sodium dithionite, this compound is more stable and less prone to decomposition. Compared to thiourea, this compound has a higher reducing power and is more effective in certain industrial applications .

Similar Compounds

Thiourea: An organosulfur compound with similar reducing properties but lower stability.

Sodium Dithionite: A powerful reducing agent used in various industrial processes.

Formamidine Sulfinic Acid: The tautomeric form of this compound in aqueous solutions.

This compound’s unique stability and reducing power make it a valuable compound in both research and industrial applications.

生物活性

Thiourea dioxide (TDO), a compound derived from thiourea, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of TDO, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is known for its ability to act as a reducing agent and a catalyst in various chemical reactions. Its structural properties allow it to interact with biological systems, leading to a range of pharmacological effects. TDO has been studied for its roles in anti-cancer, antimicrobial, antioxidant, and anti-inflammatory activities.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives. TDO and its derivatives have shown inhibitory effects on various cancer cell lines:

- Mechanism : TDO derivatives target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling.

- Research Findings :

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| TDO Derivative A | Leukemia | 1.50 |

| TDO Derivative B | Breast Cancer | 7-20 |

| TDO Derivative C | Prostate Cancer | 3-14 |

2. Antimicrobial Activity

TDO exhibits significant antimicrobial properties against various pathogens:

- Types of Activity : Antibacterial, antifungal, and antiviral activities have been observed.

- Case Studies :

- A series of thiourea derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.63 µg/mL .

- In vitro studies showed that TDO had effective antifungal activity against strains such as Aspergillus niger and Candida albicans.

| Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|

| S. aureus | Antibacterial | 1.95-15.63 |

| E. coli | Antibacterial | Varies |

| A. niger | Antifungal | Varies |

3. Antioxidant Activity

This compound has been recognized for its antioxidant properties:

- Mechanism : It scavenges free radicals and reduces oxidative stress in cells.

- Research Findings :

4. Anti-inflammatory Activity

TDO has shown potential in modulating inflammatory responses:

- Mechanism : It inhibits pro-inflammatory cytokines and reduces inflammation markers.

- Case Studies :

- In experimental models, TDO reduced inflammation in conditions like arthritis and colitis by downregulating inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological efficacy of thiourea compounds is often linked to their structural features:

属性

IUPAC Name |

amino(imino)methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWZTWVYZOZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2S | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029224 | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent. | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1758-73-2, 4189-44-0 | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfinic acid, 1-amino-1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoiminomethanesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiourea S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDINE SULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BWR07L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiourea dioxide exert its reducing activity?

A1: this compound exhibits its reducing power through the formation of sulfoxylate ion (SO2^2-) upon decomposition in alkaline solutions. This highly reactive species acts as a strong reducing agent. []

Q2: How does pH affect the reactivity of this compound?

A2: this compound decomposes more rapidly in alkaline environments, leading to increased formation of the active reducing species, sulfoxylate. This decomposition is characterized by an induction period followed by the formation of dithionite (S2O4^2-). [, , ]

Q3: How does this compound interact with metal ions?

A4: this compound acts as a reducing agent for various metal ions. For instance, it can reduce Fe(III)EDTA to Fe(II)EDTA, a crucial step in NO removal processes. [] This reduction process is influenced by pH and temperature, with higher values leading to faster reduction rates. [] this compound also reacts with nickel ions in an aqueous ammonia solution, with the reaction mechanism depending on the ethanol concentration. At lower ethanol concentrations, the reduction occurs via sulfoxylic acid molecules, while at higher concentrations, radical ions are involved. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH4N2O2S, and its molecular weight is 108.12 g/mol.

Q5: How does Fourier Transform Infrared (FT-IR) spectroscopy contribute to understanding the structure of this compound?

A6: FT-IR spectroscopy reveals that this compound exists in a four-valent state, stabilized by a strong internal zwitterion, rather than the previously assumed six-valent sulfone structure. []

Q6: How does the stability of this compound vary with pH?

A7: this compound exhibits higher stability in acidic media compared to alkaline conditions. Its decomposition rate increases with increasing pH. [] This difference in stability is attributed to the formation of the more stable N-alkylthis compound in acidic conditions. []

Q7: How does temperature affect the stability of this compound solutions?

A8: this compound decomposes more rapidly at elevated temperatures, impacting its stability in solutions. [, ] This decomposition limits its application in processes requiring high temperatures.

Q8: What are the challenges associated with the low solubility of this compound in certain applications?

A9: The limited solubility of this compound in water can hinder its effectiveness in applications such as textile dyeing and finishing. [] To overcome this, researchers have explored using decamethylcyclopentasiloxane as a non-aqueous medium to enhance dispersibility and discharge stability. []

Q9: How can the solubility of this compound be improved?

A10: Incorporating hydrophilic groups, such as sulfonic acid groups (-SO3Na), into the this compound structure can enhance its water solubility. [] This modification expands the application range of this compound in various fields, including papermaking, chemical industries, textiles, and leather processing. []

Q10: How is this compound used in textile dyeing and printing?

A11: this compound serves as a reducing agent for vat dyes, converting them into their water-soluble leuco forms, facilitating their application to cellulosic fibers. [, ] It offers advantages over traditional reducing agents due to its lower environmental impact.

Q11: What are the applications of this compound in papermaking?

A12: this compound acts as a bleaching agent for deinked pulp in the paper industry. It effectively enhances brightness and reduces color, offering a viable alternative to hydrogen peroxide and sodium hydrosulfite. [, ]

Q12: How is this compound utilized in organic synthesis?

A13: this compound has emerged as a catalyst in organic synthesis. It facilitates the synthesis of various heterocyclic compounds via one-pot multicomponent coupling reactions. [] This catalytic activity stems from its ability to promote specific chemical transformations.

Q13: Can you elaborate on the role of this compound in cobalt-catalyzed reactions?

A14: this compound acts as a unique promoting agent in cobalt-catalyzed hydrolysis of imines. It facilitates the conversion of imines to corresponding carbonyl compounds and amines under mild conditions. Notably, the reaction does not proceed in the absence of this compound. []

Q14: How does this compound contribute to the development of chemical light emitting systems?

A15: this compound can be employed as a coreactant for luminol chemiluminescence. This system, particularly when enhanced by Co(2+), exhibits high sensitivity for the detection of this compound, luminol, and cobalt ions. [, ]

Q15: How have computational studies enhanced our understanding of this compound's interactions with water?

A16: Quantum chemical calculations have been employed to investigate the stability and hydration of this compound clusters in water. Studies using MP2 and B3LYP levels with 6-311++G(d,p) basis sets indicate strong interactions between TDO and water molecules. [] The binding energies of TDO clusters increase with the addition of water molecules. [] The PCM model predicts a negative hydration energy for TDO (-20.6 kcal/mol), supporting its solubility in water. []

Q16: How do structural modifications of this compound affect its reducing activity?

A17: Introducing alkyl groups to the this compound molecule influences its reducing activity. N,N'-dialkylthiourea dioxides generally exhibit higher reducing activity compared to this compound, while N-alkylthiourea dioxides are less active in strongly alkaline environments. [] This difference arises from the varying electron-donating capabilities of the alkyl substituents, which affect the ease of sulfoxylate ion formation. []

Q17: How does the age of this compound solutions impact its reactivity?

A18: The age of this compound solutions significantly influences its reactivity. Freshly prepared solutions show different kinetic behavior compared to aged solutions. [, , ] This difference arises from the slow rearrangement of this compound into a more reactive form over time. [, ]

Q18: What strategies can be employed to enhance the stability of this compound formulations?

A19: The stability of this compound can be enhanced by using stabilizers such as fatty ketones, dihydric alcohols, or tribasic alcohols during synthesis. [] Additionally, storing this compound under cool, dry conditions and away from oxidizing agents can help maintain its stability. []

Q19: What are the safety concerns associated with this compound?

A20: While this compound itself is not classified as acutely toxic, its decomposition products, such as sulfur dioxide, can pose health hazards. [] Proper handling, storage, and use are essential to minimize risks.

Q20: How can the environmental impact of this compound be minimized?

A21: Wastewater generated during this compound production contains pollutants like this compound, hydrogen peroxide, and thiourea trioxide. [] Implementing effective treatment methods, such as converting this compound and hydrogen peroxide into thiourea trioxide, followed by thiourea trioxide recovery through evaporation, can reduce the environmental impact. []

Q21: What analytical techniques are commonly employed for the detection and quantification of this compound?

A22: Several analytical methods are available for this compound analysis. Iodometry is a classical method for determining this compound concentration. [] Polarography, using a dropping mercury electrode and a silver chloride reference electrode, can quantify this compound and its decomposition intermediates. []

Q22: How is high-performance liquid chromatography (HPLC) applied in the study of this compound reactions?

A23: HPLC, coupled with UV-Vis spectroscopy, aids in investigating the kinetics and mechanism of this compound reactions. This technique enables the separation, identification, and quantification of reactants, intermediates, and products. []

Q23: What are some alternatives to this compound in specific applications?

A24: Depending on the application, alternatives to this compound include sodium hydrosulfite (Na2S2O4) and hydrogen peroxide (H2O2). For instance, in pulp bleaching, hydrogen peroxide and sodium hydrosulfite can be used as alternatives, although this compound often provides superior results in terms of brightness and color reduction. [, ]

Q24: What factors need to be considered when choosing between this compound and its alternatives?

A24: Factors to consider include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。